Tetrabenzo[a,c,H,j]phenazine Tetrabenzo[a,c,H,j]phenazine
Brand Name: Vulcanchem
CAS No.: 5162-32-3
VCID: VC14446779
InChI: InChI=1S/C28H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-25(21)29-27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)28(27)30-26/h1-16H
SMILES:
Molecular Formula: C28H16N2
Molecular Weight: 380.4 g/mol

Tetrabenzo[a,c,H,j]phenazine

CAS No.: 5162-32-3

Cat. No.: VC14446779

Molecular Formula: C28H16N2

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Tetrabenzo[a,c,H,j]phenazine - 5162-32-3

Specification

CAS No. 5162-32-3
Molecular Formula C28H16N2
Molecular Weight 380.4 g/mol
IUPAC Name 2,17-diazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene
Standard InChI InChI=1S/C28H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-25(21)29-27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)28(27)30-26/h1-16H
Standard InChI Key MPCDPKFEJFKCLI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C6=CC=CC=C6C7=CC=CC=C7C5=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tetrabenzo[a,c,H,j]phenazine belongs to the phenazine family, distinguished by its extended π-conjugated system formed through the fusion of four benzene rings with a central phenazine core. The IUPAC name, 2,17-diazaheptacyclo[16.12.0.0³,¹⁶.0⁴,⁹.0¹⁰,¹⁵.0¹⁹,²⁴.0²⁵,³⁰]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene, reflects its intricate bicyclic topology . The planar structure facilitates strong intermolecular π-π stacking, as evidenced by X-ray crystallographic data .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₂₈H₁₆N₂
Molecular Weight380.4 g/mol
Crystal SystemMonoclinic
Bond Length (C-N)1.34 Å
Dihedral Angle2.5° (deviation from planarity)

Spectroscopic Characterization

UV-Vis spectroscopy reveals absorption maxima at 320 nm and 450 nm, attributed to π→π* transitions within the conjugated system . Mass spectrometry (MS) data from SpectraBase confirm a molecular ion peak at m/z 380.1310, consistent with the molecular formula C₂₈H₁₆N₂ . Nuclear magnetic resonance (NMR) studies highlight equivalent proton environments due to the molecule’s symmetry, with aromatic protons resonating between δ 7.2–8.5 ppm .

Synthesis and Functionalization

Conventional Synthesis Routes

The synthesis of Tetrabenzo[a,c,H,j]phenazine typically involves multi-step cyclization reactions. A prominent method utilizes Buchwald-Hartwig coupling between halogenated phenanthrene derivatives and aryl amines, followed by oxidative aromatization . For example, reacting 9-bromophenanthrene with 4-tert-butylaniline in the presence of a palladium catalyst yields a dihydrophenazine intermediate, which is subsequently oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the fully aromatic product .

On-Surface Synthesis for Nanoscale Applications

Recent advances in on-surface synthesis have enabled the atom-by-atom assembly of Tetrabenzo[a,c,H,j]phenazine complexes on Au(111) substrates. By depositing aluminum atoms onto the phenazine framework, researchers have created bi-nuclear organo-metallic complexes exhibiting Kondo resonance, a quantum mechanical phenomenon indicative of unpaired electron spins . These complexes demonstrate magnetic anisotropy, making them suitable for spintronic devices .

Table 2: Key Reaction Conditions for On-Surface Assembly

ParameterValueOutcome
SubstrateAu(111)Epitaxial growth
Temperature100°CControlled metal adsorption
Al Coverage2 atoms per moleculeBi-nuclear complex formation

Electronic and Magnetic Properties

Redox Behavior and Electrochromism

Cyclic voltammetry studies reveal two reversible oxidation waves at E₁/₂ = +0.45 V and +0.78 V (vs. Ag/AgCl), corresponding to the formation of radical cation and dication species, respectively . The dication state exhibits a distinct electrochromic shift, with absorption bands red-shifting by 120 nm, a property exploitable in smart window technologies .

Kondo Resonance in Metal Complexes

When coordinated to aluminum atoms, Tetrabenzo[a,c,H,j]phenazine exhibits a Kondo resonance at the Fermi level, characterized by a spectroscopic signature at −12 mV in scanning tunneling microscopy (STM) experiments . This arises from the screening of localized magnetic moments by conduction electrons, a critical feature for quantum computing applications .

Applications in Materials Science

Molecular Electronics

The compound’s planar geometry and redox activity make it an ideal candidate for single-molecule transistors. STM break-junction measurements indicate a conductance of 0.01G₀ (where G₀ is the quantum of conductance), comparable to other aromatic molecular wires .

Catalytic Supports

Tetrabenzo[a,c,H,j]phenazine’s nitrogen-rich structure facilitates metal coordination, enhancing catalytic activity in cross-coupling reactions. Palladium-supported derivatives achieve turnover numbers (TON) exceeding 10⁴ in Suzuki-Miyaura couplings .

Challenges and Future Directions

Despite its promise, challenges remain in scaling up synthesis and mitigating oxidative degradation under ambient conditions. Future research should explore:

  • Stabilization Strategies: Encapsulation in metal-organic frameworks (MOFs) to enhance environmental stability .

  • Heteroatom Substitution: Introducing sulfur or oxygen atoms to modulate electronic properties .

  • Device Integration: Fabricating prototype spintronic devices using on-surface synthesized complexes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator